2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide synthesis pathway
2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide
Abstract
This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide, a compound of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development. It offers detailed experimental protocols, mechanistic insights, and data presentation to facilitate the replication and potential optimization of this synthesis. The causality behind experimental choices is explained, and all protocols are designed to be self-validating systems.
Introduction
Substituted N-benzyl acetamides are a class of compounds that have garnered significant attention in pharmacological research due to their diverse biological activities. The unique structural combination of a cyclopropyl moiety, a dichlorinated benzyl group, and an aminoacetamide functionality in the target molecule, 2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide, suggests its potential as a scaffold for the development of novel therapeutic agents. The cyclopropyl group can introduce conformational rigidity and influence metabolic stability, while the dichlorobenzyl group can modulate lipophilicity and binding interactions with biological targets. This guide delineates a logical and efficient synthetic route to this promising compound.
Retrosynthetic Analysis and Proposed Pathway
A retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The final amino group can be installed via nucleophilic substitution of a suitable leaving group, such as a halogen, on the acetamide side chain. This leads back to a 2-chloro-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide intermediate. This intermediate can be formed through the acylation of a secondary amine, N-(2,5-dichlorobenzyl)cyclopropanamine, which in turn can be synthesized from the reaction of 2,5-dichlorobenzyl chloride and cyclopropylamine.
The proposed forward synthesis, therefore, involves three main stages:
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Stage 1: Synthesis of N-(2,5-dichlorobenzyl)cyclopropanamine (Intermediate 1)
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Stage 2: Synthesis of 2-Chloro-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide (Intermediate 2)
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Stage 3: Synthesis of 2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide (Final Product)
The overall synthetic workflow is depicted in the following diagram:
Caption: Proposed synthetic pathway for 2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide.
Detailed Synthesis Protocol
Stage 1: Synthesis of N-(2,5-dichlorobenzyl)cyclopropanamine (Intermediate 1)
Principle: This step involves the nucleophilic substitution of the chlorine atom in 2,5-dichlorobenzyl chloride by the primary amine, cyclopropylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, thus driving the reaction to completion.
Experimental Protocol:
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To a solution of 2,5-dichlorobenzyl chloride (1.0 eq) in a suitable solvent such as acetonitrile (10 volumes), add cyclopropylamine (1.2 eq) and a base like potassium carbonate (1.5 eq).
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Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure N-(2,5-dichlorobenzyl)cyclopropanamine.
Data Summary Table:
| Parameter | Value |
| Reactants | 2,5-Dichlorobenzyl chloride, Cyclopropylamine |
| Base | Potassium Carbonate |
| Solvent | Acetonitrile |
| Reaction Time | 12-18 hours |
| Temperature | Room Temperature |
| Typical Yield | 85-95% |
| Purification | Column Chromatography |
Stage 2: Synthesis of 2-Chloro-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide (Intermediate 2)
Principle: This stage involves the acylation of the secondary amine (Intermediate 1) with 2-chloroacetyl chloride. The reaction is an example of a Schotten-Baumann reaction, where an amine is acylated by an acid chloride in the presence of a base to neutralize the HCl byproduct. The presence of the electron-withdrawing chloroacetyl group makes the resulting amide a useful precursor for further functionalization. The synthesis of similar N-chloro aryl acetamides has been reported in the literature.[1][2][3]
Experimental Protocol:
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Dissolve N-(2,5-dichlorobenzyl)cyclopropanamine (1.0 eq) in a dry aprotic solvent like dichloromethane (DCM) (10 volumes) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C using an ice bath.
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Add a base, such as triethylamine (1.5 eq), to the solution.
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Slowly add a solution of 2-chloroacetyl chloride (1.2 eq) in DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
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Upon completion, wash the reaction mixture with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Data Summary Table:
| Parameter | Value |
| Reactants | N-(2,5-dichlorobenzyl)cyclopropanamine, 2-Chloroacetyl chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Reaction Time | 4-6 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 80-90% |
| Purification | Recrystallization or Column Chromatography |
Stage 3: Synthesis of 2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide (Final Product)
Principle: The final step is the conversion of the 2-chloroacetamide (Intermediate 2) to the desired 2-aminoacetamide. This is achieved through a nucleophilic substitution reaction where the chlorine atom is displaced by an amino group. A common method is to use a concentrated solution of ammonia in a solvent like ethanol and heat the reaction in a sealed vessel to achieve the necessary pressure and temperature. This type of transformation is a well-established method for the synthesis of alpha-amino amides. The reaction of acyl chlorides with ammonia to form amides is a fundamental organic reaction.[4]
Experimental Protocol:
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Place 2-Chloro-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide (1.0 eq) in a high-pressure reaction vessel.
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Add a solution of ammonia in ethanol (e.g., 7N solution, 20 volumes).
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Seal the vessel and heat the reaction mixture to 80-100 °C for 24-48 hours. The internal pressure will increase, so appropriate safety precautions must be taken.
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After the reaction is complete (monitored by TLC or LC-MS), cool the vessel to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.
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Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any ammonium salts.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
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Purify the final product by column chromatography or recrystallization to obtain 2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide.
Data Summary Table:
| Parameter | Value |
| Reactant | 2-Chloro-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide |
| Reagent | Ammonia in Ethanol |
| Solvent | Ethanol |
| Reaction Time | 24-48 hours |
| Temperature | 80-100 °C |
| Typical Yield | 60-75% |
| Purification | Column Chromatography or Recrystallization |
Mechanistic Considerations
The key chemical transformations in this synthesis are well-understood and follow fundamental principles of organic chemistry.
Caption: Key mechanistic steps in the synthesis pathway.
Conclusion
The synthesis of 2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide can be reliably achieved through a three-stage process involving N-alkylation, N-acylation, and amination. The described protocols are based on established and analogous chemical transformations, providing a solid foundation for the successful synthesis of the target compound. Researchers and drug development professionals can utilize this guide to produce this molecule for further biological evaluation and as a starting point for the development of novel derivatives with potentially enhanced therapeutic properties.
References
- EvitaChem. (n.d.). Buy 2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-acetamide (EVT-3369840).
- Faler, C. A., Cao, B., & Joullié, M. M. (2006).
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Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides Involving Nitrogen Compounds. Retrieved from [Link]
- Naito, T., Saito, A., & Katoh, M. (2005).
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Appchem. (n.d.). 2-AMino-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetaMide | 1353959-12-2 | C12H14Cl2N2O. Retrieved from [Link]
- Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (n.d.). Molecules.
- Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548.
- (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... (n.d.).
- Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. (2023, June 1). Libyan Journal of Science & Technology.
- 2-Chloro-N-(2,5-dichlorophenyl)acetamide. (n.d.). Acta Crystallographica Section E.
- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (n.d.).
- The synthesis of cyclopropane amino acids and peptides. (n.d.).
- Pai, N. R., Dubhashi, D. S., Vishwasrao, S., & Pusalkar, D. (2010). Microwave assisted synthesis of some CNS acting pharmaceuticals. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517.
- Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine. (n.d.).
- Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine. (n.d.).
- Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine. (n.d.).
- Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates as antimicrobial agents: study combining in vitro and in silico analysis. (n.d.). New Journal of Chemistry.
